molecular formula C8H11NO B1269030 2-Amino-4-ethylphenol CAS No. 94109-11-2

2-Amino-4-ethylphenol

Cat. No.: B1269030
CAS No.: 94109-11-2
M. Wt: 137.18 g/mol
InChI Key: LUKYIMOTPSTGQB-UHFFFAOYSA-N
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Description

2-Amino-4-ethylphenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of an amino group at the second position and an ethyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemical synthesis and scientific research.

Scientific Research Applications

2-Amino-4-ethylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

2-Amino-4-ethylphenol can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-ethylphenol can be synthesized through several methods. One common approach involves the nitration of 4-ethylphenol to produce 2-nitro-4-ethylphenol, followed by reduction of the nitro group to an amino group. The reduction can be achieved using reagents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2-nitro-4-ethylphenol. This process typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives and hydrogenated products.

    Substitution: Halogenated phenols and other substituted phenols.

Mechanism of Action

The mechanism of action of 2-Amino-4-ethylphenol involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the phenolic hydroxyl group can undergo oxidation-reduction reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    2-Amino-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group.

    2-Amino-4-chlorophenol: Contains a chlorine atom instead of an ethyl group.

    2-Amino-4-nitrophenol: Contains a nitro group instead of an ethyl group.

Uniqueness: 2-Amino-4-ethylphenol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interactions with other molecules, distinguishing it from its analogs.

Properties

IUPAC Name

2-amino-4-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKYIMOTPSTGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20240603
Record name 2-Amino-4-ethylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94109-11-2
Record name 2-Amino-4-ethylphenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-ethylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20240603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-ethylphenol
Source European Chemicals Agency (ECHA)
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Record name 2-AMINO-4-ETHYLPHENOL
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Synthesis routes and methods

Procedure details

To a mixture of 4-ethyl-2-nitrophenol (5.5 g, 0.032 mol) in ethanol (180 mL) and water (90 mL) was added sodium thiosulfate (23 g, 0.131 mol) at room temperature. The heterogeneous mixture was stirred at 80° C. under an atmosphere of nitrogen for 16 hour. The reaction mixture was cooled to room temperature, and ethanol was removed under reduced pressure. The aqueous layer was extracted with ethyl acetate (3×100 mL), and the organic layer was washed with brine and dried under sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica using 0%-25% methanol/dichloromethane as a mobile phase (×2). The solvent was removed under reduced pressure to give 2-amino-4-ethylphenol (0.89 g, 0.006 mol). 1H NMR (DMSO-d6, 400 MHz) δ 8.61 (br, 2H), 6.47 (d, 1H), 6.37 (s, 1H), 6.18 (d, 1H), 2.17 (q, 2H), 1.08 (t, 3H). MS: MH−: 137
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
23 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can the crystal structure of 2-amino-4-ethylphenol tell us about its potential for forming hydrogen bonds?

A1: The experimental crystal structure of this compound reveals a strong tendency to form hydrogen bonds. The structure is characterized by both small and large synthons, which are structural units held together by hydrogen bonds. These synthons prominently feature O–H⋯N and N–H⋯O hydrogen bonds []. This suggests that this compound could readily interact with other molecules capable of hydrogen bonding, potentially influencing its physicochemical properties and biological activity.

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